5-Keto-2-methyl Isoborneol

Description

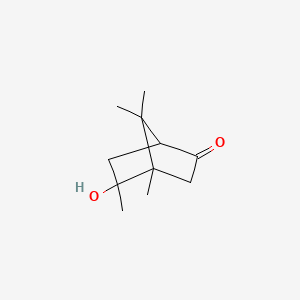

Structure

3D Structure

Properties

IUPAC Name |

5-hydroxy-4,5,7,7-tetramethylbicyclo[2.2.1]heptan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O2/c1-9(2)7-5-11(4,13)10(9,3)6-8(7)12/h7,13H,5-6H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWCDYKJHABHQJH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CC(C1(CC2=O)C)(C)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90857909 |

Source

|

| Record name | 5-Hydroxy-4,5,7,7-tetramethylbicyclo[2.2.1]heptan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90857909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1138454-88-2 |

Source

|

| Record name | 5-Hydroxy-4,5,7,7-tetramethylbicyclo[2.2.1]heptan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90857909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Keto-2-methyl Isoborneol chemical properties

An In-depth Technical Guide to 5-Keto-2-methylisoborneol: Properties, Synthesis, and Analytical Considerations

Abstract

This technical guide provides a comprehensive overview of 5-Keto-2-methylisoborneol (CAS No. 1138454-88-2), a ketone derivative of the well-known terpenoid 2-methylisoborneol (2-MIB). While empirical data on this specific molecule is limited in publicly accessible literature, this document synthesizes information from analogous structures and related metabolic pathways to present a scientifically grounded profile for researchers in chemistry and drug development. We will explore its molecular structure, propose logical synthetic and biosynthetic origins, infer its key chemical and physical properties, and detail robust analytical methodologies for its characterization. Furthermore, we will discuss its potential biological significance by drawing parallels with structurally related camphor derivatives, positioning it as a molecule of interest for future investigation.

Introduction and Molecular Identity

5-Keto-2-methylisoborneol is a bicyclic monoterpenoid and an oxygenated derivative of 2-methylisoborneol (2-MIB). 2-MIB is a compound of significant environmental and industrial interest, notorious for causing earthy-musty "off-flavors" in drinking water and aquaculture products, detectable by humans at nanogram-per-liter concentrations. The transformation of 2-MIB into its ketone derivative is a pivotal point of study, as this conversion can occur through both biological degradation pathways and chemical oxidation processes.

One source notes that 5-Keto-2-methylisoborneol is a metabolite of 2-MIB, suggesting that various camphor-degrading bacteria that transform 2-MIB may be responsible for its formation[1]. This metabolic link makes it a crucial analyte in environmental science, microbiology, and studies focused on the bioremediation of taste-and-odor compounds. For drug development professionals, its rigid, chiral camphor-like scaffold presents a valuable structural motif. Camphor and its derivatives have a long history in medicinal chemistry, serving as chiral synthons and exhibiting a range of biological activities, including antimicrobial and antiviral properties[2][3].

Table 1: Core Molecular Identifiers

| Property | Value | Source(s) |

| IUPAC Name | (1R,4R,5R)-rel-1,2,7,7-Tetramethylbicyclo[2.2.1]heptan-5-one | [1] |

| CAS Number | 1138454-88-2 | [4][5][6] |

| Molecular Formula | C₁₁H₁₈O₂ | [4][5] |

| Molecular Weight | 182.26 g/mol | [4][5] |

Molecular Structure and Stereochemistry

The foundational structure of 5-Keto-2-methylisoborneol is the bicyclo[2.2.1]heptane system. This rigid, bridged-ring framework is characteristic of borneol, isoborneol, and camphor. The "2-methylisoborneol" portion of the name indicates the presence of a tertiary alcohol at the C2 position and methyl groups at C1, C2, and two geminal methyls at C7. The "5-Keto" prefix specifies a carbonyl group at the C5 position of the bicyclic ring.

The causality behind its chemical behavior is rooted in this structure. The strained ring system influences reactivity, while the presence of both a ketone and a tertiary alcohol provides two distinct sites for chemical modification.

Caption: 2D structure of 5-Keto-2-methylisoborneol.

Synthesis and Formation Pathways

Biosynthetic Formation

The biosynthesis of 2-MIB itself is a well-characterized two-step process in microorganisms like Actinomycetes and Cyanobacteria. It involves the methylation of geranyl diphosphate (GPP) followed by cyclization[7][8]. The subsequent oxidation of 2-MIB to 5-Keto-2-methylisoborneol is likely a detoxification or metabolic step carried out by other microorganisms. Studies on the degradation of 2-MIB using advanced oxidation processes (AOPs) have shown the formation of various hydroxylated and ketonic byproducts, such as 1,7,7-Trimethylbicyclo[2.2.1]heptane-2,5-dione, confirming the susceptibility of the bicyclic ring to oxidation[9][10].

Sources

- 1. 11-192500 5-酮-2-甲基异冰片10mg 1138454-88-2 - CAS:1138454-88-2 - 上海洽姆分析技术有限公司 [charm-lab.com]

- 2. benthamdirect.com [benthamdirect.com]

- 3. researchgate.net [researchgate.net]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. scbt.com [scbt.com]

- 6. 5-Keto-2-methyl isoborneol [biogen.es]

- 7. Biosynthesis of 2-methylisoborneol in cyanobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. BJOC - The stereochemical course of 2-methylisoborneol biosynthesis [beilstein-journals.org]

- 9. researchgate.net [researchgate.net]

- 10. Efficiency and Mechanism of Degradation of 2-Methylisoborneol(2-Mib) by O3/H2O2 in Water | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]

An In-Depth Technical Guide to the Synthesis of 5-Keto-2-methylisoborneol

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Bicyclic Monoterpenoid Scaffold

The 1,7,7-trimethylbicyclo[2.2.1]heptane scaffold, the core structure of camphor and its derivatives like isoborneol, is a privileged motif in medicinal chemistry and materials science.[1] These rigid, chiral structures serve as versatile starting materials for the synthesis of complex natural products and pharmacologically active agents. The precursor for the target molecule, 2-methylisoborneol (MIB), is a naturally occurring tertiary alcohol produced by various cyanobacteria and actinomycetes.[2][3] It is widely known as a principal source of earthy-musty taste and odor in drinking water, detectable by humans at exceptionally low concentrations.[2][4]

While MIB itself is primarily of interest in environmental science and water treatment, its chemical modification opens avenues to novel derivatives. The targeted introduction of a ketone functionality at the C5 position transforms the relatively inert hydrocarbon backbone into a reactive site suitable for further elaboration. The resulting compound, 5-Keto-2-methylisoborneol, represents a valuable synthetic intermediate. Its bifunctional nature—possessing both a tertiary hydroxyl group and a ketone—allows for orthogonal chemical modifications, making it a desirable building block for creating libraries of complex molecules for drug discovery and other applications.

This guide provides a comprehensive, technically-grounded protocol for the selective oxidation of 2-methylisoborneol to 5-Keto-2-methylisoborneol, focusing on the underlying chemical principles, a robust experimental procedure, and detailed analytical validation.

Synthetic Strategy: The Challenge of Selective C-H Oxidation

The core chemical transformation required is the oxidation of a methylene group (-CH₂) to a carbonyl group (C=O) at the C5 position of the 2-methylisoborneol framework.

Key Challenges:

-

Selectivity: The molecule contains multiple C-H bonds. The oxidant must selectively target the C5 position over others. The C3 and C6 methylene groups are also potential sites of oxidation.

-

Stability of the Tertiary Alcohol: The tertiary hydroxyl group at C2 is prone to elimination (dehydration) under harsh acidic or thermal conditions, which could lead to undesired olefin byproducts like 2-methylenebornane.[5]

-

Reagent Choice: The chosen oxidizing agent must be potent enough to activate a non-allylic, non-benzylic C-H bond but mild enough to avoid over-oxidation or degradation of the bicyclic scaffold.

Chosen Approach: Chromium Trioxide-Acetic Acid System

A well-established and powerful method for the oxidation of saturated hydrocarbons is the use of chromium(VI) reagents, particularly chromium trioxide (CrO₃).[6][7] While many chromium-based reagents exist (e.g., PCC, PDC), they are primarily used for oxidizing alcohols.[8][9] For the direct oxidation of a methylene group to a ketone, a more vigorous system is required. A solution of CrO₃ in acetic acid provides a highly effective medium for this transformation.

Causality of Experimental Choices:

-

Chromium Trioxide (CrO₃): As the acidic anhydride of chromic acid, CrO₃ is a powerful oxidant capable of inserting an oxygen atom into a C-H bond.[7][10]

-

Acetic Acid (Solvent and Co-reagent): Acetic acid serves multiple crucial roles. It is a polar solvent that can dissolve both the organic substrate and the chromium reagent. Furthermore, it acts as a proton source, activating the CrO₃, and helps to temper its reactivity compared to systems using stronger acids like sulfuric acid (e.g., Jones reagent), thereby minimizing side reactions like dehydration.

-

Controlled Temperature: The reaction is exothermic. Maintaining a controlled temperature is critical to prevent over-oxidation and the formation of degradation byproducts. The reaction is typically initiated at a moderate temperature and may require cooling to manage the reaction rate.

Proposed Reaction Mechanism

The oxidation is believed to proceed through a radical mechanism, initiated by the formation of a chromate ester or a related active chromium species that abstracts a hydrogen atom from the C5 position. This generates a carbon-centered radical which is then trapped by an oxygen atom from the chromium complex, ultimately leading to the ketone after further steps.

Caption: Proposed mechanism for the oxidation of 2-methylisoborneol.

Detailed Experimental Protocol

This protocol is a self-validating system designed for clarity, reproducibility, and safety.

Safety Precaution: Chromium(VI) compounds are highly toxic, carcinogenic, and powerful oxidizers.[7] All operations must be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

1. Materials and Reagents:

-

2-Methylisoborneol (MIB)

-

Chromium Trioxide (CrO₃)

-

Glacial Acetic Acid

-

Diethyl Ether (anhydrous)

-

Sodium Bicarbonate (NaHCO₃), saturated aqueous solution

-

Sodium Sulfate (Na₂SO₄), anhydrous

-

Silica Gel (for column chromatography)

-

Hexanes and Ethyl Acetate (for chromatography)

2. Reaction Setup:

-

A three-necked, round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel.

-

An ice-water bath for temperature control.

-

Standard glassware for work-up and purification.

3. Step-by-Step Procedure:

-

Dissolution: In the round-bottom flask, dissolve 2-methylisoborneol (1.0 eq) in glacial acetic acid (approx. 10 mL per gram of MIB). Begin stirring and cool the solution to 15-20°C using an ice-water bath.

-

Oxidant Preparation: In a separate beaker, carefully and slowly dissolve chromium trioxide (2.5 eq) in a minimal amount of water, then dilute with glacial acetic acid. Caution: This process is exothermic.

-

Addition of Oxidant: Transfer the CrO₃ solution to the dropping funnel. Add the oxidant solution dropwise to the stirred MIB solution over 30-45 minutes. Monitor the internal temperature closely, maintaining it below 30°C. The solution will turn from orange to a murky green/brown as the Cr(VI) is reduced to Cr(III).

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.

-

Quenching: Carefully pour the reaction mixture into a beaker containing crushed ice and water. This will precipitate the crude product and inorganic salts.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether (3 x volumes).

-

Washing: Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

4. Purification:

-

Purify the crude residue by flash column chromatography on silica gel.

-

Use a gradient elution system, starting with 100% hexanes and gradually increasing the polarity with ethyl acetate (e.g., 95:5 to 80:20 Hexanes:EtOAc).

-

Collect fractions and analyze by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield 5-Keto-2-methylisoborneol as a solid or viscous oil.

Data Presentation and Characterization

Quantitative Data Summary

| Parameter | Value | Rationale |

| MIB:CrO₃ Molar Ratio | 1 : 2.5 | Sufficient excess of oxidant ensures complete conversion of the starting material. |

| Reaction Temperature | 15-30°C | Balances reaction rate with minimizing degradation and side reactions. |

| Reaction Time | 4-6 hours | Typical duration for complete oxidation, verifiable by reaction monitoring. |

| Expected Yield | 50-65% | Reflects a realistic outcome for a selective C-H oxidation on a complex substrate. |

Analytical Characterization:

The identity and purity of the synthesized 5-Keto-2-methylisoborneol must be confirmed using standard analytical techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Expected Result: A single major peak with a retention time different from the starting 2-methylisoborneol. The mass spectrum should show a molecular ion peak (M⁺) corresponding to the formula C₁₁H₁₈O (m/z = 166.26), which is 2 amu less than the starting material (C₁₁H₂₀O, MW=168.28) due to the loss of two hydrogen atoms.

-

-

Infrared (IR) Spectroscopy:

-

Expected Result: Disappearance of C-H stretching associated with the C5 methylene group and, most importantly, the appearance of a strong, sharp absorption band in the region of 1730-1750 cm⁻¹, characteristic of a strained, five-membered ring ketone. The broad O-H stretch from the tertiary alcohol (around 3400 cm⁻¹) should remain.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C):

-

Expected Result: The ¹H NMR spectrum will be complex but should show the disappearance of protons associated with the C5 position and downfield shifts for adjacent protons (C4 and C6). The ¹³C NMR will provide the most definitive evidence, with the appearance of a new signal in the downfield region (δ > 200 ppm) corresponding to the carbonyl carbon, and the disappearance of the C5 methylene carbon signal (typically δ ~ 40-50 ppm).[11][12][13]

-

Experimental Workflow Diagram

Caption: Overall workflow for the synthesis and purification of 5-Keto-2-methylisoborneol.

Conclusion

This guide outlines a robust and well-reasoned synthetic route to 5-Keto-2-methylisoborneol from its parent alcohol, 2-methylisoborneol. The chosen method, oxidation with chromium trioxide in acetic acid, is a powerful and effective strategy for activating a non-activated C-H bond in the bicyclic system. By carefully controlling the reaction conditions, particularly temperature and stoichiometry, the selective formation of the desired ketone can be achieved while minimizing undesirable side reactions. The detailed protocol for synthesis, purification, and characterization provides a comprehensive framework for researchers to produce this valuable intermediate for applications in drug discovery, fragrance chemistry, and the development of novel chiral ligands.[14]

References

-

Narancic, T., et al. (2020). Synthesis and in vitro study of novel borneol derivatives as potent inhibitors of the influenza A virus. RSC Advances. Available at: [Link]

-

Bhat, S. K., et al. (2022). Synthesis of isoborneol derivatives. ResearchGate. Available at: [Link]

-

Wikipedia. (n.d.). Isoborneol. Retrieved from: [Link]

-

Organic Chemistry Portal. (n.d.). Chromium Trioxide (CrO₃). Retrieved from: [Link]

-

Wang, Y., et al. (2023). Study on Synthesizing Isobornyl Acetate/Isoborneol from Camphene Using α-Hydroxyl Carboxylic Acid Composite Catalyst. MDPI. Available at: [Link]

-

Wikipedia. (n.d.). Oxidation with chromium(VI) complexes. Retrieved from: [Link]

-

Giglio, S., et al. (2011). Biosynthesis of 2-methylisoborneol in cyanobacteria. Proceedings of the National Academy of Sciences. Available at: [Link]

-

University of Wisconsin-Madison. (n.d.). Reduction and Oxidation :: Chromium Oxidants. Retrieved from: [Link]

-

Lin, Y-S., et al. (2018). Resolution of isoborneol and its isomers by GC/MS to identify "synthetic" and "semi-synthetic" borneol products. Chirality. Available at: [Link]

-

de Jesus, H. C. R., et al. (2016). ¹H NMR data of 5-exo-hydroxy-camphor (5) (200 MHz, CDCl₃) obtained by hydroxylation of rac-camphor (1) using Botryosphaeria sp. CBMAI 1197. ResearchGate. Available at: [Link]

-

Wikipedia. (n.d.). Chromium trioxide. Retrieved from: [Link]

-

Wang, Z., et al. (2011). Genes Associated with 2-Methylisoborneol Biosynthesis in Cyanobacteria: Isolation, Characterization, and Expression in Response to Light. PLOS ONE. Available at: [Link]

-

Giglio, S., et al. (2011). Biosynthesis of 2-methylisoborneol in cyanobacteria. PubMed. Available at: [Link]

-

Chemistry LibreTexts. (2023). Oxidation by Chromic Acid. Retrieved from: [Link]

-

Wang, Z., et al. (2011). Genes Associated with 2-Methylisoborneol Biosynthesis in Cyanobacteria: Isolation, Characterization, and Expression in Response to Light. ResearchGate. Available at: [Link]

-

Wikipedia. (n.d.). 2-Methylisoborneol. Retrieved from: [Link]

-

Xin, Z. (2021). Comparison of geosmin and 2-methylisoborneol removal by conventional ozonation and co-treatment of potassium ferrate and. Western University. Available at: [Link]

-

Chiu, Y-T., et al. (2017). The 2-Methylisoborneol (2-MIB) synthesis-associated operon and positions of the designed primers on mibC. ResearchGate. Available at: [Link]

-

Bruce, D., et al. (2002). Removal of 2-methylisoborneol and geosmin in surface water treatment plants in Arizona. Journal of Water Supply: Research and Technology - AQUA. Available at: [Link]

-

Dodziuk, H., et al. (2008). Proton NMR spectra of (A) camphor and its complexes with (B) a-CD, (C).... ResearchGate. Available at: [Link]

-

Song, W., et al. (2007). Ultrasonically Induced Degradation of 2-methylisoborneol and geosmin. Environmental Science & Technology. Available at: [Link]

-

Bruce, D., et al. (2002). Removal of 2-methylisoborneol and geosmin in surface water treatment plants in Arizona. ResearchGate. Available at: [Link]

-

ResearchGate. (n.d.). NMR Signal assignment for camphor. Retrieved from: [Link]

-

Chan, K-H., et al. (2022). An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors. Forensic Science International. Available at: [Link]

Sources

- 1. Synthesis and in vitro study of novel borneol derivatives as potent inhibitors of the influenza A virus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Methylisoborneol - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. asu.elsevierpure.com [asu.elsevierpure.com]

- 5. Ultrasonically Induced Degradation of 2-methylisoborneol and geosmin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chromium Trioxide [organic-chemistry.org]

- 7. Chromium trioxide - Wikipedia [en.wikipedia.org]

- 8. Oxidation with chromium(VI) complexes - Wikipedia [en.wikipedia.org]

- 9. organicchemistrydata.org [organicchemistrydata.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

- 12. D-CAMPHOR(464-49-3) 1H NMR [m.chemicalbook.com]

- 13. researchgate.net [researchgate.net]

- 14. Isoborneol - Wikipedia [en.wikipedia.org]

5-Keto-2-methyl Isoborneol biosynthesis pathway.

An In-depth Technical Guide to the Biosynthesis of 5-Keto-2-methylisoborneol

Introduction

5-Keto-2-methylisoborneol is a derivative of 2-methylisoborneol (2-MIB), a well-known microbial volatile organic compound responsible for earthy and musty off-flavors in water and aquatic organisms. While 2-MIB itself has been the subject of extensive research due to its environmental and economic impact, the biosynthetic pathway leading to its oxidized derivative, 5-Keto-2-methylisoborneol, represents a fascinating example of microbial biotransformation with potential applications in bioremediation and biocatalysis. This guide provides a comprehensive technical overview of the complete biosynthetic pathway, from primary metabolites to 5-Keto-2-methylisoborneol, intended for researchers, scientists, and drug development professionals.

Part 1: De Novo Biosynthesis of 2-Methylisoborneol (2-MIB)

The biosynthesis of 5-Keto-2-methylisoborneol begins with the formation of its direct precursor, 2-MIB. This process is a variation of the terpenoid biosynthesis pathway and is well-characterized in various bacteria, including Actinomycetes and Cyanobacteria.

Precursor Synthesis: The Methylerythritol Phosphate (MEP) Pathway

The fundamental building blocks for all terpenoids, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), are synthesized in bacteria primarily through the Methylerythritol Phosphate (MEP) pathway. This pathway utilizes pyruvate and glyceraldehyde-3-phosphate to generate IPP and DMAPP.

Formation of Geranyl Pyrophosphate (GPP)

Geranyl pyrophosphate (GPP) synthase catalyzes the condensation of one molecule of IPP and one molecule of DMAPP to form the C10 compound geranyl pyrophosphate (GPP), the universal precursor for monoterpenes.

The Key Enzymatic Steps to 2-MIB

The conversion of GPP to 2-MIB is a two-step enzymatic process catalyzed by a geranyl pyrophosphate methyltransferase and a 2-methylisoborneol synthase. These enzymes are often encoded by genes located in a conserved operon.[1][2][3][4][5][6]

-

Methylation of GPP: An S-adenosyl-L-methionine (SAM)-dependent methyltransferase, Geranyl Pyrophosphate Methyltransferase (GPPMT), catalyzes the methylation of GPP at the C2 position to form 2-methylgeranyl pyrophosphate (2-MeGPP).[1][2][3][4][5][6] This is a crucial step that commits the precursor to the 2-MIB pathway.

-

Cyclization of 2-MeGPP: The Mg²⁺-dependent enzyme, 2-Methylisoborneol Synthase (MIBS), a type of terpene cyclase, then catalyzes the complex cyclization of 2-MeGPP to form 2-methylisoborneol.[1][2][3][4][5][6]

The genes encoding GPPMT and MIBS are often found in a co-regulated operon, ensuring the coordinated expression of both enzymes required for 2-MIB synthesis.[1][2][4]

Part 2: Biotransformation of 2-MIB to 5-Keto-2-methylisoborneol

The conversion of 2-MIB to 5-Keto-2-methylisoborneol is not a de novo synthesis but rather a biotransformation carried out by specific microorganisms. The camphor-degrading bacterium Rhodococcus wratislaviensis DLC-cam has been identified as capable of performing this conversion.[7] The process is a two-step oxidation reaction.

Step 1: Hydroxylation of 2-MIB

The initial and rate-limiting step is the hydroxylation of 2-MIB at the C5 position to form 5-hydroxy-2-methylisoborneol. This reaction is catalyzed by a monooxygenase, likely a cytochrome P450 enzyme. Camphor-degrading bacteria are known to possess cytochrome P450 monooxygenases that hydroxylate the camphor ring, and it is highly probable that a similar enzyme is responsible for the hydroxylation of the structurally analogous 2-MIB.[7]

-

Enzyme System: In Rhodococcus and related bacteria, camphor hydroxylation is often carried out by a three-component system consisting of a cytochrome P450 enzyme (the monooxygenase), a ferredoxin, and a ferredoxin reductase, which transfers electrons from NAD(P)H to the P450.

Step 2: Oxidation of 5-hydroxy-2-methylisoborneol

The intermediate, 5-hydroxy-2-methylisoborneol, is then oxidized to the final product, 5-Keto-2-methylisoborneol. This oxidation of a secondary alcohol to a ketone is catalyzed by a dehydrogenase, likely an NAD⁺- or NADP⁺-dependent alcohol dehydrogenase.

Part 3: Experimental Protocols and Methodologies

This section outlines the key experimental workflows for studying the biosynthesis of 5-Keto-2-methylisoborneol.

Whole-Cell Biotransformation of 2-MIB

This protocol describes the use of Rhodococcus wratislaviensis DLC-cam for the conversion of 2-MIB.

3.1.1. Culture and Induction:

-

Grow Rhodococcus wratislaviensis DLC-cam in a suitable nutrient-rich medium (e.g., Tryptic Soy Broth) at 30°C with shaking.

-

To induce the expression of the camphor-degrading enzymes, supplement the growth medium with camphor as an inducer. The optimal concentration and timing of induction should be determined empirically.

-

Harvest the cells in the late exponential or early stationary phase by centrifugation.

-

Wash the cell pellet with a sterile buffer (e.g., phosphate buffer, pH 7.0) to remove residual medium components.

3.1.2. Biotransformation Reaction:

-

Resuspend the washed cells in a minimal salts medium containing 2-MIB as the substrate. The initial concentration of 2-MIB should be optimized to avoid substrate toxicity.

-

Incubate the reaction mixture at 30°C with shaking.

-

Collect samples at regular time intervals to monitor the disappearance of 2-MIB and the formation of products.

3.1.3. Extraction and Analysis:

-

Extract the collected samples with an organic solvent such as ethyl acetate or dichloromethane.

-

Dry the organic phase over anhydrous sodium sulfate and concentrate it under a gentle stream of nitrogen.

-

Analyze the extract by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify 2-MIB, 5-hydroxy-2-methylisoborneol, and 5-Keto-2-methylisoborneol.

GC-MS Analysis of Metabolites

A robust GC-MS method is critical for the separation and identification of the compounds in the pathway.

3.2.1. Chromatographic Conditions (Example):

-

Column: A non-polar or semi-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp 1: Increase to 200°C at 10°C/minute.

-

Ramp 2: Increase to 280°C at 20°C/minute, hold for 5 minutes.

-

-

Injector: Splitless mode at 250°C.

3.2.2. Mass Spectrometry Conditions:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Scan Mode: Full scan mode for identification of unknown peaks and Selected Ion Monitoring (SIM) mode for quantification of target compounds.

-

Expected Ions (m/z):

-

2-MIB: 95, 107, 125, 168 (M⁺)

-

5-hydroxy-2-methylisoborneol: Characteristic fragments resulting from the loss of water and methyl groups.

-

5-Keto-2-methylisoborneol: Molecular ion and characteristic fragmentation pattern.

-

Table 1: Summary of Analytical Parameters for GC-MS

| Parameter | Value |

| GC Column | DB-5ms or equivalent |

| Injector Temp. | 250°C |

| Oven Program | 60°C (2 min) -> 200°C (10°C/min) -> 280°C (20°C/min, 5 min hold) |

| MS Ionization | Electron Ionization (70 eV) |

| MS Mode | Full Scan and SIM |

Part 4: Data Presentation and Interpretation

Quantitative analysis of the biotransformation process is essential for understanding the efficiency of the pathway. The following table provides a template for presenting such data.

Table 2: Hypothetical Quantitative Data for 2-MIB Biotransformation

| Time (hours) | 2-MIB (µM) | 5-hydroxy-2-MIB (µM) | 5-Keto-2-MIB (µM) |

| 0 | 100 | 0 | 0 |

| 6 | 75 | 20 | 5 |

| 12 | 40 | 45 | 15 |

| 24 | 10 | 30 | 60 |

| 48 | <1 | 5 | 94 |

Conclusion and Future Directions

The biosynthesis of 5-Keto-2-methylisoborneol from 2-methylisoborneol by Rhodococcus wratislaviensis DLC-cam highlights the remarkable metabolic capabilities of microorganisms. This two-step oxidative pathway, likely involving a cytochrome P450 monooxygenase and an alcohol dehydrogenase, offers a green chemistry approach to the synthesis of this and potentially other oxidized terpenoids.

Future research should focus on:

-

Enzyme Identification and Characterization: Isolation and biochemical characterization of the specific cytochrome P450 monooxygenase and alcohol dehydrogenase from R. wratislaviensis DLC-cam.

-

Genetic Analysis: Identification and sequencing of the gene cluster responsible for camphor and 2-MIB degradation in this strain.

-

Heterologous Expression: Recombinant expression of the identified enzymes to enable in vitro studies and potential for industrial-scale biocatalysis.

-

Substrate Scope: Investigating the ability of this enzymatic system to transform other terpenoids and related compounds.

By elucidating the intricate details of this biosynthetic pathway, new opportunities for the development of novel biocatalysts and bioremediation strategies will undoubtedly emerge.

References

-

Eaton, R. W., & Sandusky, P. (2009). Biotransformations of 2-methylisoborneol by camphor-degrading bacteria. Applied and Environmental Microbiology, 75(3), 583–588. [Link]

-

Giglio, S., Chou, W. K., Ikeda, H., Cane, D. E., & Monis, P. T. (2011). Biosynthesis of 2-methylisoborneol in cyanobacteria. Environmental Science & Technology, 45(3), 992–998. [Link]

-

Komatsu, M., Tsuda, M., Omura, S., Oikawa, H., & Ikeda, H. (2008). Identification and functional analysis of genes controlling biosynthesis of 2-methylisoborneol. Proceedings of the National Academy of Sciences, 105(21), 7421–7426. [Link]

-

Wang, Z., Xu, Y., Shao, J., Wang, J., & Li, R. (2011). Genes associated with 2-methylisoborneol biosynthesis in cyanobacteria: isolation, characterization, and expression in response to light. PloS one, 6(4), e18665. [Link]

-

Suominen, I., et al. (2015). Identification of geosmin and 2-methylisoborneol in cyanobacteria and molecular detection methods for the producers of these compounds. Water research, 68, 56-66. [Link]

-

Jüttner, F., & Watson, S. B. (2007). Biochemical and ecological control of geosmin and 2-methylisoborneol in source waters. Applied and environmental microbiology, 73(14), 4395-4406. [Link]

-

Aramaki, H., Koga, H., Sagara, Y., Hosoi, M., & Horiuchi, T. (1993). Complete nucleotide sequence of the 5-exo-hydroxycamphor dehydrogenase gene on the CAM plasmid of Pseudomonas putida (ATCC 17453). Biochimica et Biophysica Acta (BBA)-Gene Structure and Expression, 1174(1), 98-102. [Link]

-

Grogan, G. (2018). Rhodococcus as a Versatile Biocatalyst in Organic Synthesis. International journal of molecular sciences, 19(9), 2649. [Link]

-

Hibi, M., et al. (2021). A three-component monooxygenase from Rhodococcus wratislaviensis may expand industrial applications of bacterial enzymes. Communications biology, 4(1), 1-10. [Link]

-

Roberts, G. A., et al. (2002). Identification of a new class of cytochrome P450 from a Rhodococcus sp. Journal of bacteriology, 184(14), 3898-3908. [Link]

-

Shtylla, T., et al. (2022). The Complete Genome Sequence and Structure of the Oleaginous Rhodococcus opacus Strain PD630 Through Nanopore Technology. Frontiers in microbiology, 13, 828949. [Link]

-

van der Geize, R., et al. (2007). The Rhodococcus genome: a treasure trove of catabolic enzymes. Antonie van Leeuwenhoek, 92(1-2), 1-16. [Link]

Sources

- 1. Enzyme kinetics of cytochrome P450-mediated reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 5-Exo-hydroxycamphor dehydrogenase - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Enantioselective biotransformations using rhodococci - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Bioinformatics Analysis of the Genome of Rhodococcus rhodochrous IEGM 1362, an (−)-Isopulegol Biotransformer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biotransformations of 2-methylisoborneol by camphor-degrading bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: A Metabolite of a Notorious Off-Flavor Compound

An In-depth Technical Guide to the Natural Occurrence of 5-Keto-2-methylisoborneol

This guide provides a comprehensive technical overview of 5-Keto-2-methylisoborneol, a naturally occurring bicyclic ketone derived from the microbial transformation of the potent off-flavor compound, 2-methylisoborneol (2-MIB). Tailored for researchers, scientists, and professionals in drug development and environmental science, this document delves into the biosynthetic origins of its precursor, the specific microbial pathways leading to its formation, and the analytical methodologies required for its detection and characterization.

The sensory quality of water and food products is paramount for consumer acceptance. Microbial metabolites are often the culprits behind undesirable tastes and odors. Among the most notorious is 2-methylisoborneol (2-MIB), an irregular monoterpenoid known for its potent earthy and musty aroma.[1] The human palate is exceptionally sensitive to 2-MIB, with an odor detection threshold as low as 0.002 micrograms per liter in water.[1] Its presence is a significant challenge for the drinking water and aquaculture industries worldwide.[1][2]

While research has extensively focused on the sources and removal of 2-MIB, the fate of this compound in the environment is equally critical. Microbial action does not always lead to complete mineralization; instead, it can result in a series of biotransformations. 5-Keto-2-methylisoborneol (also referred to as 5-keto-2-MIB) emerges from this context as a key oxidative metabolite. It is a product of the enzymatic action of specific bacteria on the 2-MIB molecule.[3] Understanding the natural occurrence and formation of 5-Keto-2-MIB is crucial for comprehending the complete biogeochemical cycle of 2-MIB and for developing effective bioremediation strategies. This guide elucidates the pathway from the well-documented biosynthesis of 2-MIB to the specific microbial oxidation that yields its 5-keto derivative.

Chapter 1: The Precursor—Biosynthesis and Occurrence of 2-Methylisoborneol (2-MIB)

To understand the origin of 5-Keto-2-MIB, one must first understand the synthesis of its parent compound. 2-MIB is a C11 methylated monoterpene produced by a diverse range of microorganisms.[2]

Natural Producers of 2-MIB

The primary producers of 2-MIB are found within two major microbial groups:

-

Cyanobacteria: Often responsible for large-scale taste and odor events in surface water reservoirs, key genera include Oscillatoria, Phormidium, Planktothrix, and Anabaena.[1][4] Algal blooms of these organisms can lead to a significant release of 2-MIB into the water column, particularly upon cell lysis.[1]

-

Actinomycetes: These filamentous bacteria, especially from the genus Streptomyces, are abundant in soil and sediment and contribute to the characteristic "earthy" smell of soil (petrichor).[1] They are also a known source of 2-MIB contamination in recirculating aquaculture systems and water distribution networks.

The Biosynthetic Pathway of 2-MIB

The formation of 2-MIB is a well-elucidated two-step enzymatic process that begins with the universal C10 monoterpene precursor, geranyl pyrophosphate (GPP).[5][6][7]

-

GPP Methylation: The pathway is initiated by the S-adenosylmethionine (SAM)-dependent methylation of GPP at the C2 position. This reaction is catalyzed by the enzyme GPP C-methyltransferase (GPPMT) , yielding 2-methylgeranyl pyrophosphate (2-MeGPP).[5][7]

-

Terpene Cyclization: The resulting 2-MeGPP is then cyclized by a Mg²⁺-dependent terpene cyclase known as 2-methylisoborneol synthase (2-MIBS) . This enzyme facilitates a complex carbocation-mediated cascade of ring closures to form the characteristic bicyclic structure of 2-MIB.[5][6]

Recent studies have revealed that this biosynthetic machinery is often compartmentalized within a protein shell known as an encapsulin, which may serve to optimize the efficiency of this metabolic pathway.[6]

Chapter 3: Methodologies for Detection, Isolation, and Characterization

The analysis of 5-Keto-2-MIB from environmental matrices requires sensitive and specific analytical techniques, building upon the established methods for its more volatile precursor. The workflow typically involves sample extraction and concentration, followed by chromatographic separation and mass spectrometric detection.

Extraction and Concentration from Aqueous Samples

Due to the typically low concentrations (ng/L to µg/L range) of these compounds in water, a pre-concentration step is essential.

| Technique | Principle | Advantages | Detection Limit (for 2-MIB/Geosmin) |

| Headspace Solid-Phase Microextraction (HS-SPME) | A fused-silica fiber coated with a sorbent phase is exposed to the headspace above a heated and salted water sample. Volatiles partition onto the fiber and are then thermally desorbed into the GC inlet. | Simple, solvent-free, easily automated, highly sensitive. [8][9] | 1.7 - 2.5 ng/L [10] |

| High-Capacity Sorptive Extraction (HiSorb™) | A larger probe with a greater volume of sorbent phase (e.g., PDMS) is used, increasing the extraction capacity for analytes compared to SPME. [11] | Higher capacity and recovery, robust. | Not specified, but high sensitivity is expected. |

| Closed-Loop Stripping Analysis (CLSA) | An inert gas is bubbled through the water sample, stripping volatile compounds, which are then trapped on a small activated carbon filter. The compounds are later eluted with a small volume of solvent. [4] | Exhaustive extraction, excellent for large sample volumes, very low detection limits. | < 2 ng/L [10] |

| Membrane-Assisted Solvent Extraction (MASE) | A semi-permeable membrane separates the aqueous sample from an organic solvent. Analytes diffuse across the membrane into the solvent for concentration. | Good precision, allows for multiple injections from the same extract. [8] | ~50 ng/L (less sensitive than SPME) [8] |

Experimental Protocol: HS-SPME-GC-MS Analysis

This protocol provides a generalized workflow for the detection of 2-MIB and its metabolites like 5-Keto-2-MIB from a water sample.

1. Sample Preparation:

- Collect 10-15 mL of water sample in a 20 mL headspace vial.

- Add a salting-out agent (e.g., NaCl, 2.5 g) to increase the ionic strength of the sample, which enhances the partitioning of organic analytes into the headspace. [11] * Add an appropriate internal standard (e.g., 2-isopropyl-3-methoxypyrazine) for quantification. [11] * Seal the vial immediately with a PTFE/silicone septum cap.

2. Headspace Extraction (HS-SPME):

- Place the vial in an autosampler tray with an agitator and heater.

- Equilibrate the sample at a set temperature (e.g., 65°C) with agitation for a defined period (e.g., 10 minutes) to allow analytes to partition into the headspace. [11] * Expose the SPME fiber (e.g., PDMS/DVB) to the headspace for a specific extraction time (e.g., 30 minutes) while maintaining temperature and agitation. [11] 3. GC-MS Analysis:

- Retract the fiber and immediately introduce it into the heated gas chromatograph (GC) inlet (e.g., 270°C) for thermal desorption of the analytes. [11] * Separate the compounds on a suitable capillary column (e.g., DB-5ms).

- Detect the eluted compounds using a mass spectrometer (MS), typically operating in Selected Ion Monitoring (SIM) mode for maximum sensitivity and specificity. Key ions for 2-MIB are m/z 95 and 107; for 5-Keto-2-MIB, characteristic ions would be determined from its mass spectrum (e.g., the molecular ion and major fragmentation products). [3][11] 4. Data Analysis:

- Identify compounds based on retention time and the ratio of quantifier to qualifier ions.

- Quantify the concentration of 5-Keto-2-MIB by comparing its peak area to that of the internal standard and referencing a calibration curve.

Sample [label="1. Water Sample Collection\n(10-15 mL)"];

Prep [label="2. Sample Preparation\n(Add Salt, Internal Std)"];

Extract [label="3. HS-SPME Extraction\n(e.g., 65°C, 30 min)"];

Desorb [label="4. Thermal Desorption\n(GC Inlet, e.g., 270°C)"];

Separate [label="5. GC Separation\n(Capillary Column)"];

Detect [label="6. MS Detection\n(SIM Mode)"];

Analyze [label="7. Data Analysis\n(Identification & Quantification)"];

Sample -> Prep -> Extract -> Desorb -> Separate -> Detect -> Analyze;

}

Definitive Structural Elucidation

While GC-MS is excellent for detection and quantification, definitive confirmation of a novel or uncharacterized metabolite like 5-Keto-2-MIB requires isolation and structural elucidation using Nuclear Magnetic Resonance (NMR) spectroscopy. As demonstrated in the original research, ¹H and ¹³C NMR analyses provide the precise atomic connectivity and stereochemistry, confirming the position of the carbonyl group at C-5. [3]

Chapter 4: Significance and Future Directions

The study of 5-Keto-2-methylisoborneol and other 2-MIB metabolites is a critical area of research with implications for water quality, environmental science, and biotechnology.

-

Water Quality and Treatment: A primary question is whether 5-Keto-2-MIB itself contributes to off-flavors. Determining its odor threshold is essential. If the oxidation of 2-MIB to its keto form results in a significant reduction or elimination of the musty odor, then the bacteria responsible represent a valuable tool for bioremediation. Understanding this transformation pathway is vital for managing taste and odor events in drinking water, as it represents a natural attenuation mechanism.

-

Bioremediation Potential: The bacteria that metabolize 2-MIB, such as Rhodococcus and Pseudomonas species, could be harnessed in engineered biological filtration systems (e.g., biologically activated carbon filters) to remove 2-MIB from water sources. [12][13]Isolating and characterizing the specific enzymes (e.g., P450 monooxygenases) could enable the development of cell-free enzymatic reactors for water treatment. [3]* Future Research Directions:

-

Enzyme Identification: Isolate and characterize the specific monooxygenase and dehydrogenase enzymes responsible for the conversion of 2-MIB to 5-Keto-2-MIB in Rhodococcus wratislaviensis.

-

Sensory Analysis: Determine the odor detection threshold and flavor profile of purified 5-Keto-2-MIB to assess its impact on water quality.

-

Environmental Screening: Broaden the search for other microorganisms and environmental consortia capable of transforming 2-MIB to identify novel degradation pathways.

-

Toxicological Assessment: Evaluate the potential toxicity of 2-MIB metabolites to ensure that bioremediation processes do not produce harmful byproducts.

-

By continuing to explore the microbial world's ability to transform persistent environmental compounds, we can develop more sustainable and effective solutions for ensuring the quality and safety of our water resources.

References

-

Ho, L., et al. (2012). Biodegradation of 2-methylisoborneol by bacteria enriched from biological activated carbon. Water Science and Technology, 65(1), 169-175. [Link]

-

Jüttner, F., & Watson, S. B. (2007). Biochemical and Ecological Control of Geosmin and 2-Methylisoborneol in Source Waters. Applied and Environmental Microbiology, 73(14), 4395–4406. [Link]

-

Guttman, L., & van Rijn, J. (2008). Isolation of a 2-methylisoborneol-degrading bacterium, Pseudomonas sp. strain MIB, from a recirculating aquaculture system. Applied and Environmental Microbiology, 74(13), 4031-4036. [Link]

-

Izaguirre, G., et al. (1988). Degradation of 2-Methylisoborneol by Aquatic Bacteria. Applied and Environmental Microbiology, 54(10), 2424-2431. [Link]

-

Komatsu, M., et al. (2008). Identification and functional analysis of genes controlling biosynthesis of 2-methylisoborneol. Proceedings of the National Academy of Sciences, 105(21), 7483-7488. [Link]

-

Miglue, A., et al. (2021). The biosynthesis of the odorant 2-methylisoborneol is compartmentalized inside a protein shell. Nature Communications, 12(1), 1-13. [Link]

-

Brock, N. L., et al. (2013). A detailed view of 2-methylisoborneol biosynthesis. ChemBioChem, 14(15), 1853-1857. [Link]

-

Eaton, D. R., & Sandusky, P. (2008). Biotransformations of 2-Methylisoborneol by Camphor-Degrading Bacteria. Applied and Environmental Microbiology, 74(12), 3739-3744. [Link]

-

Wikipedia contributors. (2023). 2-Methylisoborneol. Wikipedia, The Free Encyclopedia. [Link]

-

Izaguirre, G., & Taylor, W. D. (2004). A guide to geosmin and 2-methylisoborneol (MIB) in drinking water. Water Intelligence Online, 3(1), 1-18. [Link]

-

Grimm, C. C., et al. (2009). Comparison of analytical techniques for detection of geosmin and 2-methylisoborneol in aqueous samples. Journal of Chromatographic Science, 47(8), 670-673. [Link]

-

PubMed. (2009). Comparison of analytical techniques for detection of geosmin and 2-methylisoborneol in aqueous samples. National Library of Medicine. [Link]

-

Watson, S. B. (2007). Biochemical and Ecological Control of Geosmin and 2-Methylisoborneol in Source Waters. Applied and Environmental Microbiology, 73(14), 4395-4406. [Link]

-

Bristow, R. (2022). Rapid Detection of Geosmin and 2-Methylisoborneol in Drinking Water. The University of Liverpool Repository. [Link]

-

The NELAC Institute. (n.d.). Extraction and detection of Geosmin and 2-methylisoborneol in water using high-capacity sorptive extraction (HiSorb™) with anal. [Link]

-

Young, I. (2021). Analysis of Geosmin and 2-MIB in Drinking Water by GC/MS with Headspace SPME Arrow. YouTube. [Link]

-

Brock, N. L., et al. (2013). The stereochemical course of 2-methylisoborneol biosynthesis. Beilstein Journal of Organic Chemistry, 9, 2482-2489. [Link]

-

Eaton, D. R., & Sandusky, P. (2008). Biotransformations of 2-Methylisoborneol by Camphor-Degrading Bacteria. Applied and Environmental Microbiology, 74(12), 3739–3744. [Link]

-

Wikipedia. (n.d.). 2-Methylisoborneol. Wikipedia. [Link]

-

Suurnäkki, S., et al. (2015). Identification of geosmin and 2-methylisoborneol in cyanobacteria and molecular detection methods for the producers of these compounds. Water Research, 68, 56-66. [Link]

-

ResearchGate. (2021). Detection of 2-methylisoborneol and Geosmin in drinking water: History and the current state-of-the-art. [Link]

-

Szeliga, J., et al. (2023). Geosmin and 2-Methylisoborneol Detection in Water Using Semiconductor Gas Sensors. Sensors, 23(24), 9866. [Link]

-

Mustapha, S., et al. (2021). A critical review on geosmin and 2-methylisoborneol in water: sources, effects, detection, and removal techniques. Environmental Science and Pollution Research, 28(21), 26383-26404. [Link]

-

Izaguirre, G., et al. (1982). Geosmin and 2-Methylisoborneol from Cyanobacteria in Three Water Supply Systems. Applied and Environmental Microbiology, 43(3), 708-714. [Link]

-

Wang, C. M., et al. (2011). Biosynthesis of 2-methylisoborneol in cyanobacteria. Journal of Biological Chemistry, 286(5), 3229-3236. [Link]

Sources

- 1. 2-Methylisoborneol - Wikipedia [en.wikipedia.org]

- 2. Biochemical and Ecological Control of Geosmin and 2-Methylisoborneol in Source Waters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. Geosmin and 2-Methylisoborneol from Cyanobacteria in Three Water Supply Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. The biosynthesis of the odorant 2-methylisoborneol is compartmentalized inside a protein shell - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biosynthesis of 2-methylisoborneol in cyanobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. Comparison of analytical techniques for detection of geosmin and 2-methylisoborneol in aqueous samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. apps.nelac-institute.org [apps.nelac-institute.org]

- 12. Biodegradation of 2-methylisoborneol by bacteria enriched from biological activated carbon [journal.hep.com.cn]

- 13. journals.asm.org [journals.asm.org]

Microbial Genesis of 5-Keto-2-methylisoborneol: A Technical Guide to its Biotransformation

Abstract

5-Keto-2-methylisoborneol (5K2MIB), a derivative of the well-known earthy-musty odor compound 2-methylisoborneol (2-MIB), is a subject of growing interest within environmental science and bioremediation. Unlike its precursor, which is a primary metabolite of various cyanobacteria and actinomycetes, 5K2MIB is the product of microbial transformation. This guide provides an in-depth exploration of the microbial sources responsible for the conversion of 2-MIB to 5K2MIB, focusing on the underlying biochemical pathways and the requisite methodologies for its study. We will delve into the identification of key microorganisms, their cultivation, the enzymatic processes governing this transformation, and the analytical techniques for the detection and quantification of these compounds. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the microbial dynamics of 5K2MIB.

Introduction: From Primary Metabolite to Biotransformed Product

2-Methylisoborneol (2-MIB) is a monoterpene notorious for causing off-flavors in drinking water and aquaculture products. It is synthesized de novo by a range of microorganisms, primarily belonging to the phyla Actinobacteria (e.g., Streptomyces species) and Cyanobacteria (e.g., Oscillatoria, Phormidium, and Planktothrix species).[1] The biosynthesis of 2-MIB proceeds via the methylation of geranyl pyrophosphate (GPP) by a SAM-dependent methyltransferase, followed by the cyclization of the resulting 2-methyl-GPP by a monoterpene cyclase.[2]

In contrast, 5-Keto-2-methylisoborneol is not a direct product of this biosynthetic pathway. Instead, it emerges from the microbial degradation or biotransformation of 2-MIB. This distinction is critical for understanding its environmental fate and for the development of potential bioremediation strategies. The focus of this guide, therefore, shifts from the producers of 2-MIB to the microbial agents capable of its subsequent modification.

The Key Microbial Player: Rhodococcus wratislaviensis

Extensive research has identified camphor-degrading bacteria as potent transformers of 2-MIB due to the structural similarity between the two molecules. Among these, Rhodococcus wratislaviensis DLC-cam stands out as a key organism capable of converting 2-MIB into 5-Keto-2-methylisoborneol.[1] This biotransformation is not a detoxification mechanism but rather a metabolic process driven by enzymes induced during growth on camphor.

The Biotransformation Pathway

The conversion of 2-MIB to 5K2MIB by R. wratislaviensis DLC-cam is a two-step oxidative process. The initial and rate-limiting step is the hydroxylation of 2-MIB at the C-5 position to form an intermediate, 5-hydroxy-2-methylisoborneol . This intermediate is then further oxidized to yield the final product, 5-Keto-2-methylisoborneol .[1] This pathway highlights the specificity of the enzymatic machinery of R. wratislaviensis DLC-cam.

Caption: Biotransformation pathway of 2-MIB to 5K2MIB by Rhodococcus wratislaviensis DLC-cam.

Other camphor-degrading bacteria, such as Rhodococcus ruber T1 and Pseudomonas putida G1, also hydroxylate 2-MIB but at different positions (C-3 and C-6, respectively), and do not produce 5K2MIB.[1] This underscores the unique enzymatic capability of R. wratislaviensis DLC-cam.

Experimental Methodologies

The study of 5K2MIB production necessitates a robust experimental framework encompassing the cultivation of the transforming microorganism, execution of the biotransformation assay, and subsequent analytical detection.

Cultivation of Rhodococcus wratislaviensis DLC-cam

The induction of the enzymes required for 2-MIB transformation is crucial. Therefore, R. wratislaviensis DLC-cam should be cultured in a medium containing camphor as the sole carbon source.

Protocol for Cultivation:

-

Medium Preparation: Prepare a mineral salts medium (MSM). A typical composition is provided in the table below. Sterilize by autoclaving at 121°C for 15 minutes.

-

Carbon Source: After cooling, supplement the sterile MSM with camphor, typically introduced via vapor phase to avoid insolubility issues, to a final concentration that supports growth without being toxic.

-

Inoculation: Inoculate the medium with a pure culture of Rhodococcus wratislaviensis DLC-cam.

-

Incubation: Incubate the culture at 28-30°C with vigorous shaking to ensure adequate aeration. Optimal growth for Rhodococcus wratislaviensis has been noted at 28°C and a pH of 7.5.[3]

-

Growth Monitoring: Monitor cell growth by measuring the optical density at 600 nm (OD₆₀₀).

Table 1: Composition of Mineral Salts Medium (MSM)

| Component | Concentration (g/L) |

| Na₂HPO₄ | 4.0 |

| KH₂PO₄ | 1.5 |

| NH₄Cl | 1.0 |

| MgSO₄·7H₂O | 0.2 |

| Ferric ammonium citrate | 0.005 |

| Trace Element Solution | 1.0 mL/L |

A standard trace element solution, such as Hoagland's, should be used.[4]

Biotransformation Assay

Once the camphor-induced culture of R. wratislaviensis DLC-cam has reached a suitable cell density (e.g., mid- to late-exponential phase), the biotransformation of 2-MIB can be initiated.

Protocol for Biotransformation:

-

Cell Harvesting: Harvest the bacterial cells by centrifugation.

-

Washing: Wash the cell pellet with a sterile phosphate buffer (pH 7.0) to remove residual camphor and medium components.

-

Resuspension: Resuspend the washed cells in fresh MSM without a carbon source.

-

Substrate Addition: Add 2-MIB to the cell suspension to a desired final concentration (e.g., 1-10 mg/L).

-

Incubation: Incubate the reaction mixture under the same temperature and agitation conditions as for cultivation.

-

Sampling: Collect samples at regular time intervals to monitor the disappearance of 2-MIB and the appearance of its metabolites.

Analytical Detection and Quantification

The analysis of 2-MIB and its hydroxylated and keto- forms is typically performed using Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol for Sample Preparation and GC-MS Analysis:

-

Extraction: Extract the analytes from the aqueous samples using a suitable method such as liquid-liquid extraction with a non-polar solvent (e.g., methylene chloride) or Solid Phase Microextraction (SPME).

-

GC-MS Analysis:

-

Gas Chromatograph: Employ a GC system equipped with a capillary column suitable for separating terpenoids (e.g., a non-polar or mid-polar column like a DB-5ms or equivalent).

-

Temperature Program: A typical temperature program would start at a low temperature (e.g., 60°C) and ramp up to a higher temperature (e.g., 250°C) to elute the compounds.

-

Mass Spectrometer: Operate the mass spectrometer in either full scan mode for initial identification or Selected Ion Monitoring (SIM) mode for enhanced sensitivity and quantification.[5][6] Key ions for 2-MIB (m/z 95, 108) and its metabolites would need to be determined from their mass spectra.[5][6]

-

-

Quantification: Generate calibration curves for 2-MIB, and if standards are available, for 5-hydroxy-2-MIB and 5-Keto-2-methylisoborneol to enable accurate quantification.

Quantitative Analysis of Biotransformation

The efficiency of the biotransformation process can be evaluated by monitoring the concentration of the substrate and products over time. While specific conversion yields for 5K2MIB from 2-MIB by R. wratislaviensis DLC-cam are not extensively documented in publicly available literature, time-course experiments are illustrative of the process.

Table 2: Hypothetical Time-Course of 2-MIB Biotransformation by R. wratislaviensis DLC-cam

| Time (hours) | 2-MIB (mg/L) | 5-hydroxy-2-MIB (mg/L) | 5-Keto-2-methylisoborneol (mg/L) |

| 0 | 10.0 | 0.0 | 0.0 |

| 2 | 7.5 | 2.0 | 0.5 |

| 4 | 4.0 | 4.5 | 1.5 |

| 6 | 1.0 | 5.0 | 4.0 |

| 8 | <0.1 | 2.0 | 7.9 |

| 12 | <0.1 | 0.5 | 9.4 |

This table is illustrative and based on the described pathway. Actual results will vary depending on experimental conditions.

Workflow and Logical Relationships

The successful identification and characterization of microbial sources of 5K2MIB follows a logical workflow.

Caption: Experimental workflow for identifying microbial sources of 5K2MIB.

Conclusion and Future Perspectives

The primary microbial source of 5-Keto-2-methylisoborneol is not a de novo producer but rather a biotranformer of 2-methylisoborneol. Rhodococcus wratislaviensis DLC-cam has been identified as a key bacterium in this process, utilizing a camphor-induced enzymatic pathway to hydroxylate and subsequently oxidize 2-MIB. The methodologies outlined in this guide provide a framework for the isolation, cultivation, and analysis of this and other potential 2-MIB transforming microorganisms.

Future research should focus on the detailed characterization of the enzymes involved in this biotransformation, including their purification and kinetic analysis. Furthermore, exploring the diversity of 2-MIB degrading microorganisms in various environments could uncover novel biocatalysts with enhanced efficiency and stability, paving the way for practical applications in bioremediation and the synthesis of novel chemical entities.

References

-

Eaton, R. W., & Sandusky, P. (2009). Biotransformations of 2-methylisoborneol by camphor-degrading bacteria. Applied and Environmental Microbiology, 75(3), 583–588. [Link]

-

ResearchGate. (n.d.). Biotransformations of 2-MIB by camphor-grown bacteria. Time series... [Image]. Retrieved from [Link]

-

GERSTEL. (2011). Determination of 2-Methylisoborneol, Geosmin and 2,4,6-Trichloroanisole in Drinking Water by Dynamic Headspace Coupled to Select. [Link]

-

ResearchGate. (2016). Determination of Geosmin and 2-Methylisoborneol in water using Solid Phase Micro Extraction (SPME) and Gas Chromatography Mass Spectrometry (GC/MS). [Link]

-

Shimadzu. (n.d.). Analysis of 2-Methylisoborneol and Geosmin in Drinking Water by GC-MS and SPME Arrow. Retrieved from [Link]

-

Komatsu, M., Tsuda, M., Omura, S., Oikawa, H., & Ikeda, H. (2008). Identification and functional analysis of genes controlling biosynthesis of 2-methylisoborneol. Proceedings of the National Academy of Sciences, 105(21), 7422–7427. [Link]

-

HiMedia Laboratories. (n.d.). Mineral Salts Agar (ATCC Medium 329). Retrieved from [Link]

-

Scientific Research Publishing. (2013). The Determination of Geosmin and 2-Methylisoborneol Using Stable Isotope Dilution Purge-and-Trap Gas Chromatography Mass Spectrometry. American Journal of Analytical Chemistry, 4(10), 25-29. [Link]

-

MDPI. (2021). 2-Methylisoborneol (2-MIB) Excretion by Pseudanabaena yagii under Low Temperature. Microorganisms, 9(12), 2486. [Link]

-

PubMed. (2017). Growth kinetics and biodeterioration of polypropylene microplastics by Bacillus sp. and Rhodococcus sp. isolated from mangrove sediment. Marine Pollution Bulletin, 127, 61-67. [Link]

-

HiMedia Laboratories. (n.d.). AATCC Mineral Salts Agar. Retrieved from [Link]

-

The Coleman Lab. (2019). MSM: Mineral Salts Medium. [Link]

-

ResearchGate. (2021). Characterization of Rhodococcus wratislaviensis, a New Gram-Positive Facultative Methylotroph, and Properties of Its C1 Metabolism. [Link]

-

HiMedia Laboratories. (n.d.). AATCC Mineral Salts Agar. Retrieved from [Link]

Sources

- 1. Biotransformations of 2-methylisoborneol by camphor-degrading bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification and functional analysis of genes controlling biosynthesis of 2-methylisoborneol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. atcc.org [atcc.org]

- 5. researchgate.net [researchgate.net]

- 6. shimadzu.com [shimadzu.com]

Spectroscopic Characterization of 5-Keto-2-methylisoborneol: A Technical Guide

This technical guide provides an in-depth exploration of the spectroscopic characteristics of 5-Keto-2-methylisoborneol, a bicyclic monoterpenoid of interest to researchers in natural product chemistry, fragrance science, and drug development. As a derivative of the well-known 2-methylisoborneol[1][2], understanding its structural features through modern spectroscopic techniques is paramount for its identification, synthesis, and potential applications. This document will detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, offering insights into the experimental choices and data interpretation from the perspective of a seasoned analytical chemist.

Introduction to 5-Keto-2-methylisoborneol

5-Keto-2-methylisoborneol belongs to the family of bicyclic monoterpenes, a diverse class of natural products with a wide range of biological activities and commercial applications[3][4]. The introduction of a carbonyl group at the C5 position of the 2-methylisoborneol scaffold is expected to significantly influence its chemical reactivity and biological profile. Accurate spectroscopic characterization is the cornerstone of any research involving this molecule, enabling unambiguous structure elucidation and quality control.

The structural framework of 5-Keto-2-methylisoborneol, with its rigid bicyclo[2.2.1]heptane system, presents a unique and informative case for spectroscopic analysis. The fixed spatial arrangement of atoms leads to distinct and often well-resolved signals in NMR spectroscopy, while the presence of the ketone and hydroxyl functional groups provides characteristic signatures in IR spectroscopy and specific fragmentation patterns in mass spectrometry.

Experimental Protocols

The following sections outline the standard operating procedures for acquiring high-quality spectroscopic data for a bicyclic monoterpenoid ketone like 5-Keto-2-methylisoborneol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain detailed information about the carbon and proton framework of the molecule, enabling the assignment of all atoms and the determination of their connectivity and stereochemistry.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of purified 5-Keto-2-methylisoborneol in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum with a 90° pulse angle, a spectral width of 12 ppm, and a relaxation delay of 2 seconds.

-

Perform a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum with a spectral width of 220 ppm.

-

Employ a sufficient number of scans (typically 1024 or more) to obtain adequate signal intensity for all carbon atoms.

-

-

2D NMR Experiments:

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms, which is crucial for assembling the molecular skeleton.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in stereochemical assignments.

-

Diagram of the NMR Experimental Workflow:

Caption: Workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

Objective: To identify the key functional groups present in the molecule, particularly the carbonyl (C=O) and hydroxyl (O-H) groups.

Methodology:

-

Sample Preparation: Prepare a thin film of the purified compound on a potassium bromide (KBr) plate or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition: Scan the sample over the mid-infrared range (4000-400 cm⁻¹).

Mass Spectrometry (MS)

Objective: To determine the molecular weight of the compound and to obtain information about its fragmentation pattern, which can aid in structural confirmation.

Methodology:

-

Instrumentation: Employ a mass spectrometer coupled with a suitable ionization source, such as Electron Ionization (EI) for fragmentation analysis or Electrospray Ionization (ESI) for accurate mass determination.

-

EI-MS:

-

Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Use a standard electron energy of 70 eV.

-

-

High-Resolution Mass Spectrometry (HRMS):

-

Utilize ESI coupled with a time-of-flight (TOF) or Orbitrap mass analyzer to obtain a high-resolution mass spectrum for elemental composition determination.

-

Predicted Spectroscopic Data and Interpretation

Based on the structure of 5-Keto-2-methylisoborneol and spectroscopic data from analogous bicyclic monoterpenes, the following spectral characteristics are anticipated.

¹H NMR Spectroscopy (Predicted, 500 MHz, CDCl₃)

The ¹H NMR spectrum is expected to be complex due to the rigid bicyclic system, leading to significant diastereotopicity and complex spin-spin coupling patterns.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale |

| C1-CH₃ | ~1.0-1.2 | s | - | Singlet for the methyl group at a bridgehead carbon. |

| C2-CH₃ | ~1.1-1.3 | s | - | Singlet for the tertiary methyl group adjacent to the hydroxyl. |

| C7-CH₃ (syn) | ~0.8-1.0 | s | - | Shielded gem-dimethyl group due to its position. |

| C7-CH₃ (anti) | ~1.0-1.2 | s | - | Less shielded gem-dimethyl group. |

| H3-exo | ~1.8-2.0 | ddd | J ≈ 13, 8, 4 | Deshielded due to proximity to the hydroxyl and ketone groups. |

| H3-endo | ~1.5-1.7 | ddd | J ≈ 13, 4, 2 | More shielded than the exo proton. |

| H4 | ~2.0-2.2 | d | J ≈ 4 | Bridgehead proton with coupling to adjacent protons. |

| H6-exo | ~2.4-2.6 | ddd | J ≈ 18, 5, 2 | Deshielded by the adjacent ketone. |

| H6-endo | ~2.1-2.3 | ddd | J ≈ 18, 9, 4 | Deshielded by the adjacent ketone. |

| OH | Variable | br s | - | Broad singlet, position dependent on concentration and temperature. |

¹³C NMR Spectroscopy (Predicted, 125 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum is expected to show 11 distinct signals, corresponding to the 11 carbon atoms in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C1 | ~50-55 | Bridgehead quaternary carbon. |

| C2 | ~75-80 | Quaternary carbon bearing the hydroxyl and methyl groups. |

| C3 | ~35-40 | Methylene carbon adjacent to the hydroxyl-bearing carbon. |

| C4 | ~45-50 | Bridgehead methine carbon. |

| C5 | ~210-220 | Carbonyl carbon, highly deshielded. |

| C6 | ~40-45 | Methylene carbon alpha to the ketone. |

| C7 | ~48-52 | Bridgehead quaternary carbon. |

| C1-CH₃ | ~15-20 | Methyl group at C1. |

| C2-CH₃ | ~25-30 | Methyl group at C2. |

| C7-CH₃ (syn) | ~20-25 | One of the gem-dimethyl carbons. |

| C7-CH₃ (anti) | ~22-27 | The other gem-dimethyl carbon. |

Diagram of Key HMBC Correlations:

Caption: Expected key HMBC correlations for structural elucidation.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be dominated by absorptions from the hydroxyl and carbonyl groups.

| Frequency Range (cm⁻¹) | Vibration | Description |

| ~3400 (broad) | O-H stretch | Characteristic of the hydroxyl group, broadened due to hydrogen bonding. |

| ~2950-2850 | C-H stretch | Aliphatic C-H stretching vibrations. |

| ~1740 (strong) | C=O stretch | Strong, sharp absorption typical for a five-membered ring ketone. |

| ~1460 and ~1370 | C-H bend | Bending vibrations of methyl and methylene groups. |

| ~1100 | C-O stretch | Stretching vibration of the tertiary alcohol. |

Mass Spectrometry (MS) (Predicted)

The mass spectrum will provide the molecular weight and characteristic fragmentation patterns.

-

Molecular Ion ([M]⁺): The EI mass spectrum should show a molecular ion peak at m/z 182, corresponding to the molecular formula C₁₁H₁₈O₂.

-

High-Resolution MS: HRMS (ESI-TOF) would confirm the elemental composition, with a predicted m/z of 183.1385 for [M+H]⁺ (C₁₁H₁₉O₂⁺).

-

Key Fragmentation Patterns (EI-MS):

-

[M-15]⁺ (m/z 167): Loss of a methyl group (CH₃).

-

[M-18]⁺ (m/z 164): Loss of water (H₂O) from the hydroxyl group.

-

[M-43]⁺ (m/z 139): Loss of an isopropyl group or a propyl radical.

-

m/z 95: A common fragment in bornane-type skeletons, often arising from a retro-Diels-Alder-type fragmentation.

-

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the unambiguous identification and characterization of 5-Keto-2-methylisoborneol. By combining the insights from ¹H and ¹³C NMR, IR, and MS, researchers can confidently confirm the structure of this bicyclic monoterpenoid. The predicted data serves as a benchmark for experimental verification and highlights the power of modern spectroscopic techniques in natural product chemistry and related fields. The detailed protocols and interpretation strategies presented herein are designed to be a valuable resource for scientists engaged in the synthesis, isolation, and application of novel bioactive compounds.

References

-

Oxygen-containing bicyclic monoterpenes. 1H, 13C and 17O NMR Spectroscopic and X-ray diffraction studies of seven oxidation products of (+)-3-carene. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

-

Evolving a generalist biosensor for bicyclic monoterpenes. bioRxiv. Available at: [Link]

-

Anaerobic Degradation of Bicyclic Monoterpenes in Castellaniella defragrans. MDPI. Available at: [Link]

-

Monoterpenes and Their Derivatives—Recent Development in Biological and Medical Applications. Molecules. Available at: [Link]

-

Structures of selected bicyclic monoterpenes being basis of the presented study results. ResearchGate. Available at: [Link]

-

A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments. National Institutes of Health. Available at: [Link]

-

The stereochemical course of 2-methylisoborneol biosynthesis. National Institutes of Health. Available at: [Link]

-

2-methyl isoborneol. The Good Scents Company. Available at: [Link]

-

2-Methylisoborneol. Wikipedia. Available at: [Link]

-

Identification of geosmin and 2-methylisoborneol in cyanobacteria and molecular detection methods for the producers of these compounds. Applied and Environmental Microbiology. Available at: [Link]

-

A Detailed View of 2-Methylisoborneol Biosynthesis. ResearchGate. Available at: [Link]

-

2-Methylisoborneol. NIST WebBook. Available at: [Link]

-

Biosynthesis of 2-methylisoborneol in Cyanobacteria. National Institutes of Health. Available at: [Link]

-

Genes Associated with 2-Methylisoborneol Biosynthesis in Cyanobacteria: Isolation, Characterization, and Expression in Response to Light. PLOS ONE. Available at: [Link]

-

Dehydration of 2-methylisoborneol to 2-methyl-2-bornene in the Trace Analysis of Taste-Odorants in Water by Purge-and-Trap Sampling with Gas Chromatography (GC)-Mass Selective (MS) Detection. ResearchGate. Available at: [Link]

Sources

- 1. The stereochemical course of 2-methylisoborneol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Methylisoborneol - Wikipedia [en.wikipedia.org]

- 3. Monoterpenes and Their Derivatives—Recent Development in Biological and Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical Properties of 5-Keto-2-methylisoborneol

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding 5-Keto-2-methylisoborneol

5-Keto-2-methylisoborneol is a derivative of 2-Methylisoborneol (2-MIB), a well-known organic compound recognized for its distinct earthy or musty odor. 2-MIB is a significant concern in the management of drinking water quality and can be a factor in the "cork taint" of wine[1]. 5-Keto-2-methylisoborneol, with the Chemical Abstracts Service (CAS) number 1138454-88-2 and molecular formula C₁₁H₁₈O₂, is identified as a metabolite of 2-MIB[2]. The study of its physical properties is crucial for researchers investigating the environmental fate, biological degradation pathways, and potential applications of 2-MIB and its derivatives. Understanding properties such as melting and boiling points is fundamental for purification, synthesis, and analytical method development.

Section 1: Core Physical Properties

The physical state and thermal behavior of a compound are dictated by its melting and boiling points. These parameters are essential for designing experimental conditions for synthesis, extraction, and purification processes like distillation and crystallization.

Summary of Physical Data

Comprehensive experimental data for 5-Keto-2-methylisoborneol is not widely available in published literature. However, computational predictions provide a valuable starting point for experimental design.

| Physical Property | Value | Data Type | Source |

| Melting Point | Data not available | - | - |

| Boiling Point | 255.1 ± 33.0 °C | Predicted | ChemicalBook[2] |

| Molecular Formula | C₁₁H₁₈O₂ | - | Pharmaffiliates[3] |

| Molecular Weight | 182.26 g/mol | - | Pharmaffiliates[3] |

| CAS Number | 1138454-88-2 | - | Santa Cruz Biotechnology[4] |

Note: The boiling point is a computationally predicted value and should be confirmed experimentally.

Scientific Context and Implications

The predicted high boiling point of 255.1 °C suggests that 5-Keto-2-methylisoborneol is a relatively non-volatile compound under standard conditions, significantly less so than its parent compound, 2-methylisoborneol (boiling point ~207-209 °C). This difference is expected due to the introduction of a polar ketone group, which increases intermolecular forces (dipole-dipole interactions) that must be overcome for the substance to transition into the gaseous phase.